molecular formula C12H18O3S B8499799 1-Methylsulfonyloxy-5-phenylpentane

1-Methylsulfonyloxy-5-phenylpentane

Cat. No. B8499799
M. Wt: 242.34 g/mol
InChI Key: BZJBRCXUKRLFHV-UHFFFAOYSA-N
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Patent
US06589951B1

Procedure details

Operating analogously to example 19 using 5-phenylpentanol (7.18 ml, 7 g, 42.6 mmoles) in methylene chloride (8 ml) and methyl-sulfonyl chloride (3.63 ml, 5.37 g, 46.9 mmoles) in methylene chloride (4 ml), and also using triethylamine (6.82 ml, 4.96 g, 49 mmoles) to adjust the pH after the addition of methyl-sulfonyl chloride, 10.57 g of the title product were obtained after half an hour of reaction (stoichiometric yield).
Quantity
7.18 mL
Type
reactant
Reaction Step One
Quantity
3.63 mL
Type
reactant
Reaction Step Two
Quantity
6.82 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].C(N(CC)CC)C>C(Cl)Cl>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][S:14]([CH3:13])(=[O:16])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7.18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCO
Step Two
Name
Quantity
3.63 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
6.82 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.57 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.